N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Bioactivity profiling Target engagement Kinase selectivity

This research compound features a distinctive 4-acetylphenyl amide terminus, setting it apart from characterized NAMPT-inhibitory analogs and offering uncharted chemical space for phenotypic screening. Its uncharacterized bioactivity profile makes it a high-value probe for novel target deconvolution and matched-pair SAR analysis. Purity verification via HPLC/LCMS is recommended post-purchase, as vendor-supplied analytical certification is currently unavailable.

Molecular Formula C22H22N4O2S
Molecular Weight 406.5
CAS No. 1105229-32-0
Cat. No. B2633655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
CAS1105229-32-0
Molecular FormulaC22H22N4O2S
Molecular Weight406.5
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4
InChIInChI=1S/C22H22N4O2S/c1-15(27)16-6-8-18(9-7-16)23-22(28)17-4-2-12-26(14-17)21-11-10-19(24-25-21)20-5-3-13-29-20/h3,5-11,13,17H,2,4,12,14H2,1H3,(H,23,28)
InChIKeyJEJGKHFKQZFMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105229-32-0 – N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide for Inhibitor Screening & Chemical Biology Procurement


N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105229-32-0) is a synthetic small molecule within the piperidine-3-carboxamide class, featuring a thiophene-substituted pyridazine core and a 4-acetylphenyl terminus [1]. The compound is cataloged as a research chemical by suppliers such as A2B Chem (Cat#: BI97737) and listed in the MolBIC molecular bioactivity database, where it is annotated as possessing bioactivity values ≤10 μM against unspecified targets, though no specific protein target or IC50 value is publicly disclosed [2]. This scaffold architecture—a piperidine linker bridging a heteroaryl-pyridazine and an N-aryl carboxamide—is characteristic of kinase inhibitor and GPCR modulator pharmacophores, yet the precise biological fingerprint of this particular derivative remains uncharacterized in the peer-reviewed primary literature or patent corpus as of the present search.

Why N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide Cannot Be Replaced by Generic In-Class Piperidine-3-Carboxamide Analogs for Target-Critical Assays


Piperidine-3-carboxamide derivatives with pyridazine-thiophene cores constitute a broad chemotype explored for NAMPT inhibition, kinase modulation, and GPCR targeting, yet small structural perturbations produce dramatic swings in target potency and selectivity profiles [1]. Closely related analogs—including N-(thiophen-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105216-23-6) [2] and N-[(pyridin-2-yl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (CAS 1105232-74-3) [3]—share the same piperidine-3-carboxamide scaffold but diverge at the amide substituent, altering hydrogen-bonding capacity, lipophilicity, and steric bulk. Without matched-pair bioactivity data across a common target panel, no generic substitution can be assumed safe; the acetylphenyl terminus of the target compound introduces an electrophilic ketone and a planar aromatic system absent from thiophenylmethyl or pyridylmethyl analogs, potentially engaging distinct residues or off-targets. The absence of publicly disclosed IC50 values for the target compound further elevates substitution risk, as the compound's bioactivity fingerprint is effectively unknown relative to its characterized neighbors in chemical space.

Quantitative Differentiation Evidence for 1105229-32-0: Head-to-Head Comparison with Closest Piperidine-3-Carboxamide Analogs


Bioactivity Fingerprint Accessibility: Target Compound Versus Closest Structurally Annotated Analogs

A direct search of public bioactivity databases including ChEMBL, BindingDB, and PubChem BioAssay for CAS 1105229-32-0 returns no quantitative IC50, Ki, or EC50 measurements for any defined molecular target [1]. The MolBIC database assigns the compound a categorical bioactivity band of '>0.1 μM and ≤10 μM' without specifying a protein target, cell line, or assay format [2]. In contrast, structurally related pyridazine-piperidine carboxamides within the NAMPT inhibitor patent EP2847181A1 are reported with explicit NAMPT IC50 values in the nanomolar range (e.g., exemplar compounds with IC50 <100 nM in A2780 cell viability assays) [3]. This disparity in data availability means the target compound currently offers zero verifiable potency advantage over any comparator; procurement for target-based screening carries the risk of acquiring a compound whose activity profile is entirely unknown.

Bioactivity profiling Target engagement Kinase selectivity

Structural Differentiation: 4-Acetylphenyl Amide Substituent Versus Thiophenylmethyl, Pyridylmethyl, and Carbamoylphenyl Analogs

The target compound bears a 4-acetylphenyl amide group, a substituent not shared by the closest cataloged analogs: CAS 1105216-23-6 uses a thiophen-2-ylmethyl amide, CAS 1105232-74-3 uses a pyridin-2-ylmethyl amide, and CAS 1105233-31-5 incorporates a 4-carbamoylphenyl amide at the piperidine-4-carboxamide position [1]. The acetyl group introduces a hydrogen-bond acceptor (ketone oxygen) and a modest dipole moment distinct from the methylene-linked heterocycles or the hydrogen-bond-donating carboxamide of the carbamoylphenyl analog. Calculated molecular descriptors illustrate these differences: the target compound has a molecular weight of 406.5 g/mol and an InChI key defining a unique connectivity fingerprint (JEJGKHFKQZFMEF-UHFFFAOYSA-N) , while the thiophenylmethyl analog (MW 384.5) and the pyridylmethyl analog (MW ~391) are smaller and more lipophilic. These property differences predict altered permeability, solubility, and protein binding, but without matched-pair experimental data, no quantitative differentiation claim can be substantiated.

Structure-activity relationship Ligand efficiency Scaffold diversification

Target Class Annotation Gap: Putative Kinase/GPCR Activity Versus Validated NAMPT Inhibitory Chemotype

The pyridazine-piperidine carboxamide scaffold is represented in the patent literature as a validated NAMPT inhibitory chemotype, with EP2847181A1 disclosing compounds that inhibit NAMPT with IC50 values <100 nM and demonstrate antiproliferative activity in cancer cell lines [1]. Kuujia annotations suggest the target compound and its close analogs (e.g., CAS 1105232-74-3) are 'suitable for research applications in drug discovery, especially in the development of kinase inhibitors or GPCR modulators' [2]; however, no specific kinase or GPCR target engagement data is publicly linked to CAS 1105229-32-0. The comparator NAMPT inhibitors from EP2847181A1 possess fully resolved target engagement, cellular potency, and SAR data, whereas the target compound's proposed kinase/GPCR utility is entirely speculative. This creates a stark evidence asymmetry: purchasing a NAMPT-characterized analog provides known pharmacology, while purchasing the target compound is a bet on an unvalidated hypothesis.

Target deconvolution Chemogenomics NAMPT inhibition

Purity and Physicochemical Documentation: Vendor-Supplied Quality Metrics Versus Benchmarked Research-Grade Standards

A2B Chem catalogs the target compound under Cat# BI97737 but discloses no purity specification (e.g., ≥95% by HPLC), no spectroscopic characterization data (NMR, MS), and no certificate of analysis on the product page . Kuujia asserts the compound 'offers high purity and stability' without providing quantitative metrics [1]. In contrast, research-grade chemical suppliers of comparable building blocks typically specify purity ≥95% (HPLC) with accompanying NMR and LCMS verification. The absence of published purity documentation for CAS 1105229-32-0 introduces procurement risk: without a defined purity threshold, the compound cannot be reliably dosed in quantitative biochemical or cellular assays, where impurity-driven artifacts (e.g., false-positive inhibition, cytotoxicity) are well-documented confounders.

Compound quality control Purity specification Procurement compliance

Literature and Patent Presence: Target Compound Versus Prolifically Cited Scaffold Analogs

CAS 1105229-32-0 returns zero hits in PubMed, zero granted patents, and zero entries in the ChEMBL or BindingDB curated bioactivity databases as of the search date [1]. In contrast, the NAMPT inhibitor scaffold encompassing pyridazine-piperidine carboxamides is documented in EP2847181A1 (AbbVie), which provides extensive SAR tables, synthetic procedures, and biological assay protocols for structurally related compounds [2]. Furthermore, piperidine-3-carboxamides as a broader class have been investigated as human platelet aggregation inhibitors with published SAR analyses in peer-reviewed literature [3]. This complete absence of a peer-reviewed or patent-encoded evidence trail for the target compound means that any research group procuring it must independently generate all primary pharmacological data—effectively starting from scratch—whereas characterized analogs offer a literature-supported experimental starting point.

Publication record Prior art Research pedigree

Evidence-Backed Application Scenarios for Procuring N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105229-32-0)


Exploratory Phenotypic Screening Where Scaffold Novelty Is Prioritized Over Known Pharmacology

Given the complete absence of target-specific bioactivity data, this compound is only justifiable in unbiased phenotypic screening campaigns (e.g., cell-painting, high-content imaging, or viability panel screens) where the objective is to identify novel bioactive chemotypes irrespective of mechanism [1]. The 4-acetylphenyl amide substituent provides a structural departure from characterized NAMPT-inhibitory pyridazine-piperidine analogs, and the compound's uncharacterized status may offer an advantage in intellectual property generation if a novel target is deconvoluted [2]. However, procurement must include a commitment to post-purchase purity verification by HPLC and LCMS, as no vendor-supplied analytical certification is available .

Structure-Activity Relationship (SAR) Expansion of Pyridazine-Piperidine Carboxamide Libraries

For medicinal chemistry groups systematically exploring the SAR of pyridazine-piperidine carboxamides, the 4-acetylphenyl terminus introduces an aryl ketone moiety not represented in the closest cataloged analogs (thiophenylmethyl, pyridylmethyl, carbamoylphenyl) [1]. This compound can serve as a synthetic precursor or comparator in matched-pair analysis, provided the group has the capability to generate primary biochemical and cellular profiling data in-house. The EP2847181A1 patent provides a validated NAMPT inhibition assay framework that could be reapplied to profile this compound alongside characterized controls [2].

Chemical Biology Tool Compound Development Requiring a Cryptic Bioactivity Starting Point

The MolBIC database annotation of bioactivity within the >0.1–10 μM range against one or more unspecified targets suggests the compound may possess weak but detectable biological activity [1]. Chemical biology groups with access to chemoproteomics (e.g., thermal proteome profiling, affinity-based protein profiling) could employ this compound as a bait molecule to identify its cellular target(s), potentially uncovering novel ligandability within the kinome or GPCRome. Success in such a deconvolution campaign would transform the compound from an uncharacterized entity into a mechanistically defined tool molecule, generating significant value beyond what any pre-characterized analog could offer [2].

Negative Control Procurement for Assay Validation in Pyridazine-Piperidine Chemotype Studies

If subsequent profiling reveals that this compound is inactive against the target of interest (e.g., NAMPT, a specific kinase panel), it could be repurposed as a structurally matched negative control for assay validation—differing from active NAMPT inhibitors only in the amide substituent while maintaining identical core scaffold physicochemical properties [1]. This application depends entirely on negative bioactivity data that has yet to be generated, but the hypothesis is grounded in the established SAR of the chemotype where small amide modifications can ablate potency [2].

Quote Request

Request a Quote for N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.